H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH
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Overview
Description
H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH is a synthetic peptide composed of fifteen amino acids. This peptide sequence is significant in various biochemical and pharmacological studies due to its potential biological activities and interactions with specific receptors and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified residues.
Scientific Research Applications
H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and interactions with specific receptors.
Medicine: Potential therapeutic applications in targeting specific diseases or conditions, such as cancer or metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.
Comparison with Similar Compounds
H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-NH2: A similar peptide with an amide group at the C-terminus.
H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH (oxidized): The oxidized form with methionine sulfoxide.
Uniqueness: this compound is unique due to its specific sequence and the presence of methionine, which can undergo oxidation. This property allows for the study of oxidative stress and its effects on peptide function.
Properties
Molecular Formula |
C78H120N24O18S |
---|---|
Molecular Weight |
1714.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C78H120N24O18S/c1-44(2)36-55(96-66(109)51(17-9-30-87-77(82)83)93-72(115)60-20-12-33-101(60)74(117)53(18-10-31-88-78(84)85)94-67(110)52(26-27-62(81)105)91-64(107)49(80)37-46-22-24-48(104)25-23-46)68(111)99-58(42-103)70(113)97-56(39-47-40-86-43-90-47)69(112)92-50(16-7-8-29-79)65(108)89-41-63(106)100-32-11-19-59(100)71(114)95-54(28-35-121-3)75(118)102-34-13-21-61(102)73(116)98-57(76(119)120)38-45-14-5-4-6-15-45/h4-6,14-15,22-25,40,43-44,49-61,103-104H,7-13,16-21,26-39,41-42,79-80H2,1-3H3,(H2,81,105)(H,86,90)(H,89,108)(H,91,107)(H,92,112)(H,93,115)(H,94,110)(H,95,114)(H,96,109)(H,97,113)(H,98,116)(H,99,111)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1 |
InChI Key |
ILHVQDFTYPYMNH-FTNAAAGFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
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